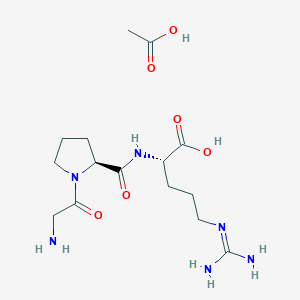
H-Gly-Pro-Arg-OH.Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Gly-Pro-Arg-OHIt is primarily known for its role as a fibrin polymerization inhibitor, which means it can inhibit the interaction of fibrinogen with the platelet membrane glycoprotein IIb/IIIa complex . This compound has significant applications in scientific research, particularly in the fields of biology and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
H-Gly-Pro-Arg-OH.Acetate is typically synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
H-Gly-Pro-Arg-OH.Acetate primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS)
Major Products
The major product formed from the synthesis of this compound is the peptide itself. During hydrolysis, the peptide can be broken down into its constituent amino acids: glycine, proline, and arginine .
Wissenschaftliche Forschungsanwendungen
Inhibition of Fibrinogen Aggregation
GPRP is primarily recognized for its role as an inhibitor of fibrinogen aggregation, which is crucial in the coagulation cascade. It binds to the D domain of fibrinogen, preventing its interaction with the glycoprotein IIb/IIIa complex on platelets, thereby inhibiting platelet aggregation and thrombus formation .
Thromboembolism Imaging
A notable application of GPRP involves its use in imaging thromboembolic events. A study demonstrated that a pentapeptide derivative labeled with technetium-99m (99mTc) could effectively image venous thromboembolism in swine models. The peptide's affinity for fibrin makes it a promising candidate for non-invasive imaging techniques in diagnosing conditions like deep vein thrombosis (DVT) and pulmonary embolism (PE) .
Case Study 1: Fibrin Polymerization Inhibition
In a study by Barnard et al. (1999), GPRP was evaluated for its ability to inhibit fibrin polymerization in vitro. The results indicated that GPRP significantly reduced the polymerization rate of fibrin monomers, demonstrating its potential as a therapeutic agent in managing conditions associated with excessive clot formation .
Case Study 2: Platelet Aggregation Studies
Rijkers et al. (1998) investigated the effects of GPRP on ADP-induced platelet aggregation. The IC50 value was determined to be approximately 3 mM, indicating that GPRP effectively inhibits platelet activation at this concentration. This property highlights its potential use in developing antithrombotic therapies .
Data Tables
| Application | Description | Reference |
|---|---|---|
| Fibrinogen Aggregation Inhibition | Inhibits interaction with GPIIb/IIIa complex, reducing thrombus formation | Barnard et al., 1999 |
| Thromboembolism Imaging | Used with technetium-99m for imaging DVT and PE in swine models | Craig et al., 2004 |
| Platelet Aggregation | Inhibits ADP-induced aggregation; IC50 = 3 mM | Rijkers et al., 1998 |
Wirkmechanismus
H-Gly-Pro-Arg-OH.Acetate exerts its effects by inhibiting the interaction between fibrinogen and the platelet membrane glycoprotein IIb/IIIa complex. This inhibition prevents fibrin polymerization, which is a crucial step in blood clot formation. By blocking this interaction, this compound can reduce clot formation and has potential therapeutic applications in conditions where clotting is a concern .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gly-Pro-Arg-Pro Acetate: Another fibrin polymerization inhibitor with a similar mechanism of action.
Gly-Pro-Arg-Pro Amide: A related compound with similar biological activity.
Uniqueness
H-Gly-Pro-Arg-OH.Acetate is unique in its specific inhibition of the fibrinogen-glycoprotein IIb/IIIa interaction. This specificity makes it a valuable tool in research and potential therapeutic applications. Its stability and solubility in water also contribute to its uniqueness and utility in various experimental settings .
Eigenschaften
Molekularformel |
C15H28N6O6 |
|---|---|
Molekulargewicht |
388.42 g/mol |
IUPAC-Name |
acetic acid;(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C13H24N6O4.C2H4O2/c14-7-10(20)19-6-2-4-9(19)11(21)18-8(12(22)23)3-1-5-17-13(15)16;1-2(3)4/h8-9H,1-7,14H2,(H,18,21)(H,22,23)(H4,15,16,17);1H3,(H,3,4)/t8-,9-;/m0./s1 |
InChI-Schlüssel |
CPPQZQFDCKJXOJ-OZZZDHQUSA-N |
Isomerische SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Kanonische SMILES |
CC(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)O |
Sequenz |
GPR |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















